N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride

Catalog No.
S12820860
CAS No.
2748301-34-8
M.F
C28H33ClN2O
M. Wt
449.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidin...

CAS Number

2748301-34-8

Product Name

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride

IUPAC Name

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

Molecular Formula

C28H33ClN2O

Molecular Weight

449.0 g/mol

InChI

InChI=1S/C28H32N2O.ClH/c1-2-27(31)30(26-16-10-5-11-17-26)28(25-14-8-4-9-15-25)19-22-29(23-20-28)21-18-24-12-6-3-7-13-24;/h3-17H,2,18-23H2,1H3;1H

InChI Key

HLQGDHSEVQEACZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride is a synthetic compound belonging to the class of opioids, specifically a derivative of fentanyl. It is characterized by its complex structure, which includes a piperidine ring substituted with phenyl and 2-phenylethyl groups. The compound's molecular formula is C23H30N2·HCl, and it has a molecular weight of approximately 370.96 g/mol. This compound is primarily studied for its potential analgesic properties and its structural similarity to other potent opioids.

The chemical behavior of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide can be explored through various reactions typical of amides and piperidine derivatives. Key reactions include:

  • Acylation: The compound can undergo acylation reactions, where the amine group reacts with acyl chlorides to form new amides.
  • Hydrochloride Formation: The compound can form a hydrochloride salt by reacting with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.
  • Reduction Reactions: The piperidine ring can be subjected to reduction reactions, altering its saturation and potentially modifying its pharmacological properties.

As an opioid derivative, N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide exhibits significant biological activity primarily as an analgesic. It interacts with the mu-opioid receptors in the central nervous system, leading to effects such as pain relief, sedation, and euphoria. Studies have indicated that compounds in this class may have higher potency than morphine, making them of interest in pain management therapies.

The synthesis of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide typically involves several steps:

  • Formation of Piperidine Derivative: Starting from 1-benzypiperidin-4-one, an aniline derivative is condensed to form a Schiff base.
  • Reduction: The imine formed is reduced to yield the corresponding piperidine derivative.
  • Acylation: The piperidine derivative is then acylated with propanoyl chloride to form the final amide product.
  • Salt Formation: The amide can be converted into its hydrochloride salt by treatment with hydrochloric acid.

These methods reflect common practices in organic synthesis for producing complex opioid structures.

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide has potential applications in:

  • Pain Management: Due to its opioid activity, it may be used in clinical settings for managing severe pain.
  • Research: It serves as a reference standard in pharmacological studies related to opioid receptors and analgesic efficacy.
  • Analytical Chemistry: The compound is utilized in the development of analytical methods for detecting opioid substances in various matrices.

Studies on N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide focus on its interactions with opioid receptors. Research indicates that this compound exhibits a high affinity for mu-opioid receptors, which are responsible for mediating analgesic effects. Furthermore, interaction studies often explore the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles.

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide shares structural similarities with several other compounds in the fentanyl series. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
FentanylN-[1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamidePrototype opioid; widely studied
Furanyl FentanylN-(1-phenethylpiperidin-4-y)-N-phenyltetrahydrofuranContains tetrahydrofuran ring; potent analgesic
AcrylfentanylN-(1-(2-phenyletheylene)piperidin-4-y)-N-phenylenamideUnsaturated amide; unique reactivity
Valeryl FentanylN-(1-(2-phenyletheylene)piperidin-4-y)-N-phenylenpentanamideLonger carbon chain; altered potency
3-FluorofentanylN-(3-fluorophenyl)-N-[1-(2-phenyletheylene)piperidin]-propanamideFluorinated derivative; different receptor affinity

These comparisons illustrate how N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide fits within the broader context of synthetic opioids while maintaining distinct characteristics that may influence its pharmacological profile and potential therapeutic applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

448.2281414 g/mol

Monoisotopic Mass

448.2281414 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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